1-(2-Chloroethoxy)-3-nitrobenzene
Overview
Description
“1-(2-Chloroethoxy)-3-nitrobenzene” is a compound that contains a benzene ring, a nitro group (-NO2), and a 2-chloroethoxy group. The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring substituted with a nitro group and a 2-chloroethoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the chloroethoxy group and reactions at the nitro group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the polar nitro group and the polarizable chloroethoxy group could influence its solubility, boiling point, and other properties .Scientific Research Applications
Chemical Reactions and Complex Formation
- Tris(2-chloroethoxy)iron(III) is a compound related to 1-(2-Chloroethoxy)-3-nitrobenzene, known for forming complexes with various ligands. These complexes are characterized by their infrared spectra, conductance, molecular weights, and magnetic moments, suggesting potential applications in coordination chemistry and material science (Paul, Mohini, & Chadha, 1981).
Electrochemical Reduction and Synthesis
- The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene, a closely related compound, have been studied for electrosynthetic routes to 1-nitro-2-vinylbenzene and 1H-Indole. These findings are significant for developing new synthetic methodologies in organic chemistry (Du & Peters, 2010).
Groundwater Remediation
- Research on the reduction of nitro aromatic compounds by zero-valent iron metal, including compounds like nitrobenzene, has implications for environmental science, particularly in groundwater remediation (Agrawal & Tratnyek, 1996).
Isotopic Abundance Studies
- The study of isotopic abundance in 1-Chloro-3-nitrobenzene, similar to this compound, using gas chromatography-mass spectrometry, has implications in the fields of biochemistry and pharmaceuticals (Trivedi et al., 2016).
Electrochemistry at Liquid Interfaces
- Studies on the electrochemistry of iodine/iodide redox couple in nitrobenzene, relevant to this compound, have provided insights into reaction mechanisms at organic liquid-aqueous solution interfaces. This could be significant for understanding electron transfer in complex media (Mirčeski & Scholz, 2002).
Photophysical and Photochemical Studies
- The complex photophysics and photochemistry of nitrobenzene, closely related to this compound, have been explored. These studies provide insights into the photodegradation processes and could be relevant in fields like materials science and environmental chemistry (Giussani & Worth, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-chloroethoxy)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNHTVVNRCRLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401749 | |
Record name | 1-(2-chloroethoxy)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87291-34-7 | |
Record name | 1-(2-chloroethoxy)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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